ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as methoxy, methyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In this case, 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and thiourea are used as starting materials. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) in ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of alternative catalysts, solvents, and reaction conditions to scale up the process efficiently. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The presence of functional groups such as the thiazole and pyrimidine rings may play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
- Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share structural similarities but differ in the substituents on the phenyl and pyrimidine rings
Properties
Molecular Formula |
C26H26N2O5S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O5S2/c1-6-33-25(30)22-15(2)27-26-28(23(22)19-12-9-17(31-3)14-20(19)32-4)24(29)21(35-26)13-16-7-10-18(34-5)11-8-16/h7-14,23H,6H2,1-5H3/b21-13- |
InChI Key |
BQZGMLACNWMKLH-BKUYFWCQSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)SC)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(C=C4)SC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)SC)S2)C |
Origin of Product |
United States |
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